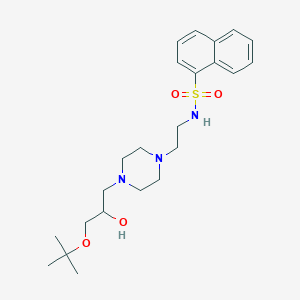
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic compound This compound features a sulfonamide group attached to a naphthalene ring, connected via an ethyl linker to a piperazine ring that carries a hydroxypropyl and tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of Piperazine Derivative: Starting with piperazine, a tert-butoxy and hydroxypropyl group are introduced via nucleophilic substitution reactions.
Introduction of Naphthalene Sulfonamide: The functionalized piperazine is reacted with a naphthalene sulfonyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using:
Batch Reactors: For controlled, small-scale production with specific reaction conditions optimized.
Flow Chemistry: Continuous flow systems can be employed for large-scale production, enhancing reaction efficiency and product yield.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo a variety of chemical reactions:
Oxidation: The hydroxy group might be oxidized to a carbonyl group.
Reduction: Functional groups like sulfonamide might be reduced under appropriate conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: Halogenating agents for halogenation, nucleophiles for other substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes from hydroxy group oxidation.
Reduction Products: Primary or secondary amines from sulfonamide reduction.
Applications De Recherche Scientifique
Chemistry
Catalysts: Potentially used as a ligand in catalysis due to its unique structure.
Reagents: Used in organic synthesis for developing novel compounds.
Biology and Medicine
Pharmacological Studies: Due to its structural complexity, it might exhibit biological activity such as enzyme inhibition or receptor binding.
Diagnostic Agents: Potential use in imaging or as biomarkers.
Industry
Materials Science: Used in the development of polymers and advanced materials.
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
Mechanism of Effects: The mechanism by which this compound exerts its effects largely depends on its application:
Pharmacological Action: It may inhibit specific enzymes or bind to receptors, altering biological pathways.
Catalytic Action: In catalysis, it might function by stabilizing transition states or intermediates.
Molecular Targets and Pathways Involved
Enzyme Inhibition: Targets specific enzymes, leading to altered metabolic pathways.
Receptor Binding: Modulates signal transduction by interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
Uniqueness: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide stands out due to its unique combination of functional groups, which can be fine-tuned for specific applications.
List of Similar Compounds
N-(2-(4-hydroxyethyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the tert-butoxy group.
N-(2-(4-(tert-butoxy)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the hydroxypropyl group.
N-(2-(4-(3-tert-butoxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Lacks the hydroxy group.
These comparisons highlight the structural variations and their potential impact on functionality and application.
Propriétés
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4S/c1-23(2,3)30-18-20(27)17-26-15-13-25(14-16-26)12-11-24-31(28,29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,24,27H,11-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBVOTCZMOWQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
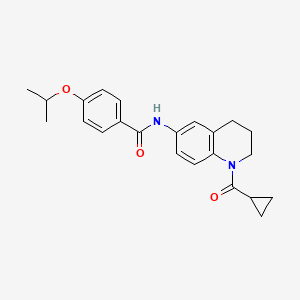
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)
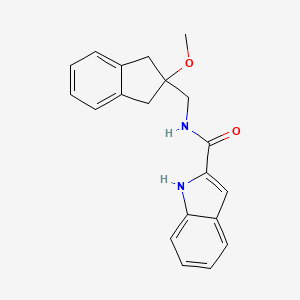
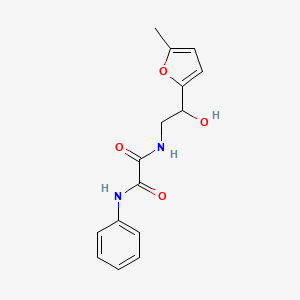
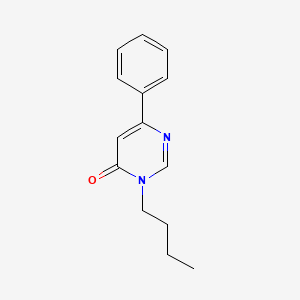
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
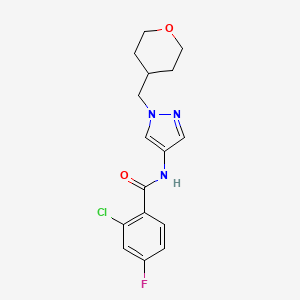
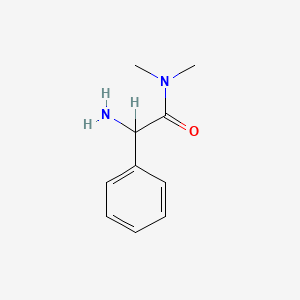
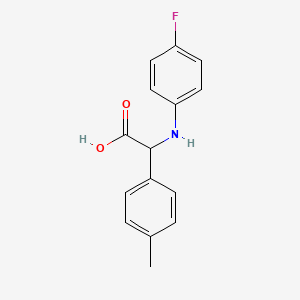
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)
